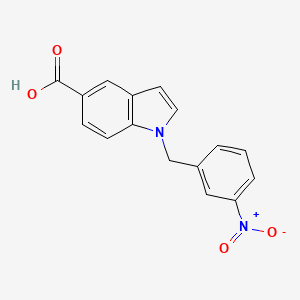
1-(4-Chloropyrazol-1-yl)cyclopropane-1-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Chloro-1H-pyrazol-1-yl)cyclopropanecarbonitrile is a chemical compound that features a pyrazole ring substituted with a chlorine atom and a cyclopropane ring attached to a nitrile group. This compound is part of the broader class of pyrazole derivatives, which are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science .
准备方法
The synthesis of 1-(4-Chloropyrazol-1-yl)cyclopropane-1-carbonitrile typically involves the reaction of 4-chloro-1H-pyrazole with cyclopropanecarbonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the pyrazole, followed by nucleophilic substitution with cyclopropanecarbonitrile . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often incorporating continuous flow reactors and automated systems to enhance efficiency and yield .
化学反应分析
1-(4-Chloro-1H-pyrazol-1-yl)cyclopropanecarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the nitrile group to an amine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper iodide. Major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
1-(4-Chloro-1H-pyrazol-1-yl)cyclopropanecarbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in the development of new materials and catalysts.
Biology: This compound is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.
作用机制
The mechanism of action of 1-(4-Chloropyrazol-1-yl)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecule. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .
相似化合物的比较
1-(4-Chloro-1H-pyrazol-1-yl)cyclopropanecarbonitrile can be compared with other pyrazole derivatives, such as:
1-(4-Fluoro-1H-pyrazol-1-yl)cyclopropanecarbonitrile: Similar structure but with a fluorine atom instead of chlorine, which can affect its reactivity and biological activity.
1-(4-Bromo-1H-pyrazol-1-yl)cyclopropanecarbonitrile:
1-(4-Methyl-1H-pyrazol-1-yl)cyclopropanecarbonitrile: The presence of a methyl group can influence the compound’s stability and reactivity.
The uniqueness of 1-(4-Chloropyrazol-1-yl)cyclopropane-1-carbonitrile lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.
属性
分子式 |
C7H6ClN3 |
|---|---|
分子量 |
167.59 g/mol |
IUPAC 名称 |
1-(4-chloropyrazol-1-yl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C7H6ClN3/c8-6-3-10-11(4-6)7(5-9)1-2-7/h3-4H,1-2H2 |
InChI 键 |
FQDVNTWDPNSPOJ-UHFFFAOYSA-N |
规范 SMILES |
C1CC1(C#N)N2C=C(C=N2)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














